molecular formula C13H13BrN2 B13613928 N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine

Katalognummer: B13613928
Molekulargewicht: 277.16 g/mol
InChI-Schlüssel: VTYWTSXLOPAPIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a methyl group and a benzene-1,4-diamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine typically involves the reaction of 4-bromoaniline with N-methyl-1,4-phenylenediamine under specific conditions. One common method involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments

Wirkmechanismus

The mechanism of action of N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or

Eigenschaften

Molekularformel

C13H13BrN2

Molekulargewicht

277.16 g/mol

IUPAC-Name

4-N-(4-bromophenyl)-4-N-methylbenzene-1,4-diamine

InChI

InChI=1S/C13H13BrN2/c1-16(12-6-2-10(14)3-7-12)13-8-4-11(15)5-9-13/h2-9H,15H2,1H3

InChI-Schlüssel

VTYWTSXLOPAPIL-UHFFFAOYSA-N

Kanonische SMILES

CN(C1=CC=C(C=C1)N)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.